Benzyl cyanoformate
Overview
Description
Benzyl cyanoformate, also known as Cyanoformic acid benzyl ester, is an organic compound with the linear formula NCCO2CH2C6H5 . It has a molecular weight of 161.16 . It is a useful reagent for organic synthesis and is particularly useful in the regioselective methoxycarbonylation of ketones and carbon acids .
Synthesis Analysis
This compound can be synthesized using an amine with a benzyl group . It has also been used in the synthesis of glycodendrimers based on a 3,3‘-iminobis(propylamine) (4) using this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(OCc1ccccc1)C#N . The InChI key for this compound is GDZIODIYBLTRRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is highly reactive and can undergo several chemical reactions. It has been used in the synthesis of virazole and in the parametrization of catalytic organic reactions .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.505 (lit.) . It has a boiling point of 66-67 °C/0.6 mmHg (lit.) and a density of 1.105 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Synthesis of Functionalized Norbornene Derivatives
Benzyl cyanoformate is used in the cyanoesterification of norbornenes catalyzed by palladium. This process is a facile synthetic methodology to introduce both cyano and ester functionalities via direct carbon-carbon bond cleavage of cyanoformates. The resulting products are polar norbornane derivatives, which have applications in the synthesis of various functionalized norbornene derivatives (Nishihara et al., 2006).
2. Synthesis of Tertiary Carbinols
Ethyl cyanoformate, similar to this compound, is used in cyanation/phosphonate-phosphate rearrangement/C-acylation reactions to afford protected tertiary carbinol products. This process involves phase-transfer cocatalysts and represents a novel method for synthesizing complex organic compounds (Demir et al., 2007).
3. Cyanoesterification and Cyanocarbamoylation of Alkynes
This compound plays a role in nickel/Lewis acid catalysis for cyanoesterification and cyanocarbamoylation of alkynes. This method produces beta-cyano-substituted acrylates and acrylamides with high stereoselectivity and regioselectivity, serving as versatile synthetic building blocks for various organic compounds (Hirata et al., 2010).
4. Enantioselective Cyanation of Aldehydes
Dual activation by a chiral Lewis acid and an achiral or chiral Lewis base enables the enantioselective cyanation of aldehydes using ethyl cyanoformate. This process provides a direct access to O-alkoxycarbonylated cyanohydrins under mild conditions, important in stereoselective organic synthesis (Lundgren et al., 2005).
5. Asymmetric Cyanoethoxy Carbonylation of Aldehydes
This compound is used in asymmetric cyanoethoxy carbonylation of aldehydes catalyzed by TiIV macrocyclic complexes. This efficient synthetic protocol is vital for the production of pharmaceutically important chiral drugs like β-blockers and α1-adrenergic receptor agonists (Sadhukhan et al., 2013).
6. Studies on Conjugated Nitriles
Research on the reaction of ethyl cyanoformate with organometallic reagents showcases its utility in synthesizing α-ketoesters and other complex organic structures, providing insights into the reactivity of cyanoformates (Akiyama et al., 1984).
7. Palladium-Catalyzed Late-Stage Direct Arene Cyanation
This research illustrates the use of this compound in direct benzonitrile synthesis, highlighting its role in organic synthesis and its importance in the dye, agrochemical, and pharmaceutical industries (Zhao et al., 2019).
8. Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds
The study demonstrates the use of benzyl cyanide in a rhodium-catalyzed decyanation reaction, which has significant implications in organic synthesis. This method provides a catalytic protocol for the removal of cyano groups from various nitriles (Tobisu et al., 2009).
Safety and Hazards
Benzyl cyanoformate is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It has hazard statements H301 + H311 + H331 - H314, indicating that it causes severe skin burns and eye damage . The safety data sheet advises wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapours/spray .
Mechanism of Action
Target of Action
Benzyl cyanoformate, also known as cyanoformic acid benzyl ester, is a chemical compound used in proteomics research It’s known that the compound is used in the regioselective methoxycarbonylation of ketones and carbon acids .
Mode of Action
The key feature of this compound’s structure is the presence of a cyanoester functional group (–C≡N–COOCH₂C₆H₅). This group combines an electron-withdrawing cyano group and an electron-donating ester moiety. The aromatic ring (C₆H₅) attached to the ester group provides stability and unique reactivity patterns.
Biochemical Pathways
It’s known that this compound is used in organic synthesis, indicating that it likely interacts with various biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1105 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use in organic synthesis. For example, it has been used in the synthesis of new benzyl-protected compounds via bromination, benzyl protection, and halogen exchange reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 66-67 °C at 0.6 mmHg , indicating that it can evaporate under low pressure at relatively low temperatures. Therefore, the compound should be stored and used under appropriate conditions to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Benzyl cyanoformate plays a significant role in biochemical reactions, particularly in the regioselective methoxycarbonylation of ketones and carbon acids . It interacts with various enzymes and proteins, facilitating the formation of specific products. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the transfer of functional groups, leading to the formation of new chemical bonds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in detoxification processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture or acids/bases . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause severe skin burns, eye damage, and respiratory problems . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the oxidation of organic substances. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins, affecting its localization and distribution within the cell.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The subcellular localization of this compound can influence its activity and function, as it interacts with specific biomolecules within these compartments.
Properties
IUPAC Name |
benzyl cyanoformate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIODIYBLTRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203883 | |
Record name | Benzyl cyanoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-86-5 | |
Record name | Phenylmethyl carbonocyanidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl cyanoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl cyanoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl cyanoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL CYANOFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes benzyl cyanoformate a useful reagent in organic synthesis?
A1: this compound serves as a synthetic equivalent for both a carbamoyl anion and a cyano group. This dual reactivity makes it valuable for constructing various nitrogen-containing compounds. For instance, it can react with amines to form protected amines [, ], which can be further modified and later deprotected.
Q2: Can you elaborate on the use of this compound in synthesizing complex molecules like sialodendrimers?
A2: In the synthesis of sialodendrimers, which are multivalent carbohydrate structures, this compound plays a crucial role in protecting amine groups []. This protection strategy allows for controlled, stepwise assembly of the dendritic core. The benzyl carbamate protecting group can be selectively removed via hydrogenolysis, enabling further reactions to attach sialic acid units, ultimately leading to the desired sialodendrimer.
Q3: Are there any examples of this compound contributing to asymmetric synthesis?
A3: Research indicates that this compound can be utilized in asymmetric Ficini-Claisen rearrangements involving chiral ynamides []. While this particular application resulted in moderate yields and selectivities, it highlights the potential of this compound in developing enantioselective synthetic routes. Further optimization of reaction conditions and chiral auxiliaries/catalysts could potentially lead to more efficient asymmetric transformations.
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